molecular formula C11H7NS2 B13392564 Naphtho[1,2-d]thiazole-2(1H)-thione CAS No. 4845-64-1

Naphtho[1,2-d]thiazole-2(1H)-thione

Cat. No.: B13392564
CAS No.: 4845-64-1
M. Wt: 217.3 g/mol
InChI Key: MRORKWHSOOKUDV-UHFFFAOYSA-N
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Description

Naphtho[1,2-d]thiazole-2(1H)-thione is a sulfur-containing heterocyclic compound of significant interest in medicinal chemistry and chemical biology. It features a fused naphthalene ring system coupled with a thiazole-thione core, a privileged scaffold known for diverse biological activities . Compounds within the naphthothiazole class have demonstrated a wide range of promising biological properties in research settings. These include notable antimicrobial activity, with studies showing inhibitory effects against various bacterial strains such as Staphylococcus aureus and Escherichia coli , as well as antifungal properties . Furthermore, the structural framework is valuable in anticancer research; derivatives have been synthesized and evaluated against various cancer cell lines, with some showing significant cytotoxicity and potential to induce apoptosis . The naphthothiazole core also serves as a key synthetic intermediate for developing more complex molecules. For instance, closely related naphtho[1,2-d]thiazol-2-ylamine derivatives like SKA-31 have been identified as potent activators of KCa2 and KCa3.1 potassium channels, making them useful pharmacological tools for studying endothelial function and blood pressure regulation . The presence of the thione group offers a versatile handle for further chemical modifications, allowing researchers to create a diverse library of compounds for structure-activity relationship (SAR) studies . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly for in vitro applications and is not classified as a drug or pharmaceutical. It is not approved for use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-benzo[e][1,3]benzothiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H7NS2/c13-11-12-10-8-4-2-1-3-7(8)5-6-9(10)14-11/h1-6H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRORKWHSOOKUDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2NC(=S)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NS2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8063622
Record name Naphtho[1,2-d]thiazole-2(1H)-thione
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Molecular Weight

217.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4845-64-1
Record name Naphtho[1,2-d]thiazole-2(1H)-thione
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Record name Naphtho(1,2-d)thiazole-2(1H)-thione
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Record name Naphtho[1,2-d]thiazole-2(1H)-thione
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Record name Naphtho[1,2-d]thiazole-2(1H)-thione
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Synthetic Methodologies for Naphtho 1,2 D Thiazole 2 1h Thione and Its Analogues

Direct Synthesis Strategies

Direct synthesis strategies focus on constructing the fused naphthothiazole ring system through sequential or one-pot reactions. These methods involve building the heterocyclic core from simpler, non-heterocyclic starting materials.

The construction of the naphthothiazole core often follows principles established in the synthesis of simpler thiazole (B1198619) compounds, adapted for the fused ring system of naphthalene (B1677914). A prominent multistep approach is analogous to the Hantzsch thiazole synthesis, which traditionally involves the condensation of a thioamide with an α-haloketone. nih.govresearchgate.net In the context of naphthothiazoles, this would involve using a naphthalene-derived α-haloketone or a related electrophile.

Another pathway involves a tandem reaction sequence. For instance, a protocol combining direct arylation and an intramolecular Knoevenagel reaction on 1,3-thiazole derivatives has been utilized to prepare naphtho[2,1-d]thiazoles under microwave irradiation. nih.gov This demonstrates how the thiazole ring can be formed first and then annulated with the naphthalene system in a subsequent step. These multistep processes allow for the controlled assembly of the complex heterocyclic system, often enabling the introduction of specific substituents.

These methods focus on the final cyclization step that forms the thiazole-2-thione ring onto a pre-existing naphthalene precursor, typically an aminonaphthol or a related derivative.

A notable method for synthesizing fused thiazole systems involves the reaction of sulfur monochloride (S₂Cl₂) with amino-derivatives in the presence of a tertiary amine base. beilstein-journals.orgnih.gov This strategy has been successfully applied to the synthesis of naphtho- and anthraquinones fused with a thiazole ring. beilstein-journals.orgnih.gov The reaction proceeds by treating N-substituted 2-(alkylamino)-1,4-naphthoquinones with sulfur monochloride and a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) or Hünig's base (N,N-diisopropylethylamine). beilstein-journals.orgnih.gov

The process is believed to occur via the formation of an intermediate complex between sulfur monochloride and the tertiary amine. This complex then reacts with the starting naphthoquinone derivative. The reaction can lead to the formation of the thiazole ring, which may be further converted to the corresponding thiazole-2-thione under the reaction conditions. beilstein-journals.orgnih.gov For example, treatment of a naphthoquinonothiazole with a complex of sulfur monochloride and DABCO can convert a methylene (B1212753) group adjacent to the thiazole nitrogen into a thioketone (C=S) group, yielding the final thione product. beilstein-journals.orgnih.gov

Table 1: Sulfur Monochloride Mediated Synthesis of Fused Thiazole-2-thiones

Starting MaterialReagentsBaseProductYieldReference
2-(Butyl(methyl)amino)anthracene-1,4-dioneS₂Cl₂Hünig's base1-Butyl-3-methylanthra[2,1-d]thiazole-2(1H)-thione-6,11-dioneModerate to Low beilstein-journals.org
Naphthoquinonothiazole derivativeS₂Cl₂-DABCO complexDABCONaphthoquinonothiazole-2-thione derivative67% nih.gov

While less common for this specific scaffold, intramolecular free-radical cyclizations represent a powerful tool in heterocyclic synthesis. These processes typically involve the generation of a radical on a side chain, which then attacks an aromatic or heterocyclic ring to form a new cyclic structure. For the synthesis of thiazole-2-thiones, this could theoretically involve a precursor containing a naphthalene ring and a side chain capable of undergoing radical cyclization to form the sulfur-containing heterocycle. Oxidative cascade cyclization strategies using elemental sulfur have been reported for the synthesis of thiazole-2-thiones from enaminones, which proceed through a sequence of C-S bond formations. organic-chemistry.org

Cyclization Reactions for Thiazole-2-thione Ring Formation

Precursor-Based Synthesis and Derivatization

This approach utilizes a pre-formed naphthalene derivative, which is then elaborated to construct the thiazole-2-thione ring.

A direct and common method for forming the thiazole-2-thione fused to an aromatic ring is the reaction of an ortho-diamine with a suitable C1-sulfur reagent. For the synthesis of Naphtho[1,2-d]thiazole-2(1H)-thione, the key precursor is naphthalene-1,2-diamine. This diamine can be reacted with reagents like carbon disulfide (CS₂) or thiophosgene (CSCl₂) to form the five-membered heterocyclic ring.

The reaction with carbon disulfide is a well-established method for synthesizing 2-mercaptobenzimidazoles and related structures. In this case, the two adjacent amino groups of naphthalene-1,2-diamine would react with CS₂ under basic conditions. The initial reaction forms a dithiocarbamate intermediate, which then undergoes intramolecular cyclization with the elimination of hydrogen sulfide (H₂S) to yield the stable this compound ring system. This method is often efficient and proceeds under relatively mild conditions.

Table 2: Synthesis from Naphthalene-1,2-diamine

Naphthalene PrecursorSulfur ReagentGeneral Product
Naphthalene-1,2-diamineCarbon Disulfide (CS₂)This compound
Naphthalene-1,2-diamineThiophosgene (CSCl₂)This compound

Thiol-Thione Interconversion Strategies

The this compound structure exists in tautomeric equilibrium with its thiol form, Naphtho[1,2-d]thiazole-2-thiol. This thiol-thione tautomerism is a fundamental characteristic of many heterocyclic compounds containing a thioamide functional group. While the thione form is generally more stable, the thiol form can be trapped or can participate in further reactions.

Furthermore, the interconversion between thiol/thione states and their corresponding disulfides is a significant transformation. This process is often responsive to solvent, acidity, and redox conditions. nih.gov For instance, studies on related bis(thiosemicarbazone) copper(II) complexes have demonstrated that such interconversions can be achieved, highlighting the dynamic nature of the sulfur moiety in these types of heterocyclic systems. nih.gov The role of metal ion coordination, such as with copper(II), has been shown to be a key factor in facilitating this transformation when compared to the bare ligand or complexes with other metals like zinc(II). nih.gov

Approaches from Thiourea Analogues and Related Nitrogen/Sulfur Precursors

A common and versatile method for the synthesis of the 2-aminonaphthothiazole core, a precursor to the target thione, involves the cyclization of thiourea derivatives. This approach leverages readily available starting materials to construct the heterocyclic ring system. For example, N-aroyl thioureas can be synthesized by treating an appropriate acyl chloride, such as 2-naphthoyl chloride, with a thiocyanate salt (e.g., KSCN) and an amine. nih.gov These N-acylthiourea intermediates can then undergo cyclization reactions to form various heterocyclic systems, including thiazole derivatives. nih.gov

Another significant strategy is the reaction of cyclohexanones with thioureas under oxidative conditions to yield 2-aminobenzothiazoles and their naphtho-annulated analogues. nih.gov This method provides a direct route to compounds like 2-aminonaphtho[1,2-d]thiazoles in satisfactory yields. nih.gov The reaction proceeds via an aerobic oxidative cyclization and dehydrogenation process. nih.gov

The following table summarizes representative reactions using thiourea precursors.

Starting MaterialsReagents/ConditionsProduct TypeReference
2-Naphthoyl chloride, KSCN, CyclohexanamineAcetoneN-(cyclohexylcarbamothioyl)-2-naphthamide nih.gov
Substituted 2-Aminobenzothiazoles, PhenylisothiocyanateRefluxing ethanolN-(benzothiazol-2-yl)-N'-(phenyl)thioureas semanticscholar.org
Cyclohexanones, ThioureasCatalytic Iodine, Molecular Oxygen2-Aminonaphtho[1,2-d]thiazoles nih.gov

Synthetic Routes Utilizing Hugerschoff Reaction Principles for Naphthothiazole Systems

The Hugerschoff reaction is a classical method for the synthesis of 2-aminobenzothiazoles. The reaction traditionally involves the cyclization of N-arylthioureas with an oxidizing agent, such as liquid bromine in an inert solvent like chloroform. This principle can be extended to the synthesis of naphthothiazole systems by using N-naphthylthiourea analogues as substrates.

The general mechanism involves the electrophilic attack of the oxidizing agent on the sulfur atom of the thiourea, followed by an intramolecular electrophilic substitution on the aromatic ring to form the thiazole ring. This method provides a direct entry to the 2-aminonaphthothiazole scaffold, which can then be further modified. For example, the amino group can be converted to a thione via diazotization followed by substitution with a sulfur nucleophile.

Advanced Synthetic Methodologies

Modern organic synthesis focuses on developing more efficient, sustainable, and atom-economical methods. The following sections detail advanced protocols for the synthesis of naphthothiazole scaffolds.

Metal-Free Aerobic Oxidative Cyclization Protocols

In recent years, metal-free synthetic methods have gained significant attention due to their environmental and economic benefits. nih.gov A notable advancement is the metal-free aerobic oxidative cyclization for synthesizing 2-aminobenzothiazoles and their naphtho-analogues from cyclohexanones and thioureas. nih.gov This process utilizes molecular oxygen as the ultimate oxidant, which is an environmentally benign and abundant reagent. nih.gov

The reaction is typically mediated by a catalyst, such as iodine, under mild conditions. nih.gov This protocol has been successfully applied to prepare various 2-aminonaphtho[2,1-d]thiazoles and 2-aminonaphtho[1,2-d]thiazoles. nih.gov Another approach involves the use of N-hydroxyphthalimide (NHPI) as an efficient organocatalyst for free-radical processes, promoting the aerobic oxidation of a wide range of organic substrates. nih.gov These methods avoid the use of transition-metal complexes, aligning with the principles of green chemistry. nih.gov

PrecursorsCatalyst/OxidantKey FeaturesProductReference
Cyclohexanones and ThioureasIodine / O₂Metal-free, mild conditions2-Aminonaphtho[1,2-d]thiazoles nih.gov
Various organic substratesN-hydroxyphthalimide (NHPI) / O₂Metal-free, radical processOxidized products nih.gov
ThiolsPhenylglyoxylic acid / O₂, LightMetal-free, green, photochemicalDisulfides rsc.org

DBU-Promoted Cyclization Reactions in Related Systems

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a non-nucleophilic, strong organic base that has found widespread use in promoting various organic transformations, including cyclization reactions. nih.gov In the context of heterocyclic synthesis, DBU can facilitate cyclization by acting as a base to deprotonate a substrate, thereby generating a reactive intermediate that undergoes intramolecular ring closure.

For instance, DBU has been successfully employed in the carboxylative cyclization of o-hydroxy- and o-acetamidoacetophenones with carbon dioxide to furnish biologically important compounds like 4-hydroxy-2H-chromen-2-ones and 4-hydroxy-2(1H)-quinolinones. nih.gov It also promotes cascade reactions, such as the Michael addition/cyclization/elimination sequence between vinylogous malononitrile (B47326) derivatives and chlorinated nitrostyrenes for the synthesis of polysubstituted arenes. mdpi.com While direct examples for this compound synthesis are not prevalent, the utility of DBU in promoting the cyclization of sulfur- and nitrogen-containing precursors in related systems suggests its potential applicability. For example, DBU promotes the cyclization of 2-(Aminosulfonyl)-N-methylbenzothioamide derivatives to yield 1,2-Benzothiazole-3(2H)-thione 1,1-Dioxides. researchgate.net

Organocatalytic Strategies for Naphthothiazole Scaffolds

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in modern synthesis, offering an alternative to metal-based catalysts. nih.gov These strategies often provide high levels of stereoselectivity and functional group tolerance under mild conditions.

In the synthesis of thiazole-containing scaffolds, organocatalytic approaches have been developed. For example, an enolate-mediated organocatalytic azide-ketone [3+2]-cycloaddition has been reported for the synthesis of benzothiazole-containing 1,4,5-trisubstituted-1,2,3-triazoles under ambient conditions. nih.gov This demonstrates a metal-free approach to constructing complex heterocyclic systems. nih.gov Another strategy involves the organocatalytic formal coupling of aryl-naphthoquinones with thiosugars to provide axially chiral naphthoquinone thioglycosides with excellent stereoselectivity. rsc.org The development of such organocatalytic methods for the direct construction of the naphthothiazole core is an active area of research, promising more efficient and enantioselective synthetic routes.

Green Chemistry Approaches in Naphthothiazole Synthesis

Traditional methods for the synthesis of naphthothiazoles often involve the use of volatile organic solvents, hazardous reagents, and require long reaction times at high temperatures. In contrast, green chemistry strategies offer safer and more efficient alternatives. Key green approaches in the synthesis of thiazole derivatives, including naphthothiazoles, involve microwave-assisted synthesis, ultrasound-assisted reactions, the use of green catalysts, and solvent-free or water-based reaction conditions. bepls.comresearchgate.net

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid and efficient heating that often leads to significantly reduced reaction times and improved yields compared to conventional heating methods. arxiv.orgnih.gov This technique has been successfully applied to the synthesis of various thiazole derivatives. For instance, a rapid, solvent-free, and catalyst-free one-pot synthesis of hydrazinyl thiazole derivatives has been achieved by reacting aryl ketones, thiosemicarbazide, and substituted phenacyl bromides under microwave irradiation at 300 W for a short duration of 30–175 seconds. bepls.com While a specific protocol for the direct microwave-assisted synthesis of this compound is not extensively documented in the reviewed literature, the successful application of this technology to analogous fused thiazole systems suggests its high potential for the eco-friendly production of the target compound.

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative to conventional synthetic methods. Ultrasound irradiation can enhance reaction rates and yields by generating localized high temperatures and pressures through the process of acoustic cavitation. nih.gov This methodology has been effectively used for the synthesis of various thiazole derivatives under mild conditions. semanticscholar.org For example, new Hantzsch thiazole derivatives have been synthesized in high yields (79%-90%) via a one-pot multi-component reaction of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and substituted benzaldehydes under ultrasonic irradiation in the presence of a reusable silica-supported tungstosilisic acid catalyst. bepls.com The application of ultrasound has also been demonstrated in the synthesis of novel triazole-thiazole hybrids. These examples highlight the potential of ultrasound-assisted methods for the clean and efficient synthesis of this compound and its analogs.

Green Catalysis

The development of green catalysts, which are typically non-toxic, reusable, and highly efficient, is a cornerstone of sustainable chemistry. In the realm of thiazole synthesis, various green catalysts have been explored. Chitosan, a natural biopolymer, and its derivatives have been utilized as effective and environmentally friendly heterogeneous basic catalysts for the synthesis of thiazole derivatives under ultrasonic irradiation. nih.gov Another study reported the use of reusable NiFe2O4 nanoparticles as a catalyst for the green one-pot synthesis of thiazole scaffolds in an ethanol:water solvent system. Furthermore, a novel and efficient green synthesis of 1,2-dihydro-1-arylnaphtho[1,2-e] nih.govresearchgate.netoxazine-3-one/thione derivatives, structurally related to naphthothiazoles, has been achieved using a snail shell as a natural, non-toxic, and reusable catalyst under solvent-free conditions. researchgate.net

Solvent-Free and Water-Based Syntheses

The replacement of volatile and toxic organic solvents with greener alternatives like water or conducting reactions under solvent-free conditions is a key objective of green chemistry. researchgate.net Several studies have reported the successful synthesis of thiazole derivatives in aqueous media or without any solvent. bepls.com For instance, the synthesis of fused-thiazole derivatives has been achieved efficiently using acetic acid, an environmentally usable solvent, without the need for any external reagent. nih.govresearchgate.netrsc.org This approach generates water as the only byproduct, making it a significantly green process. nih.govresearchgate.netrsc.org

The following table summarizes some of the green chemistry approaches utilized in the synthesis of thiazole derivatives, which could be adapted for the synthesis of this compound.

Green ApproachReactantsCatalyst/ConditionsProductYield (%)Reaction TimeReference
Microwave-Assisted Aryl ketones, thiosemicarbazide, phenacyl bromidesSolvent-free, 300 WHydrazinyl thiazole derivatives-30-175 s bepls.com
Ultrasound-Assisted 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, benzaldehydesSilica supported tungstosilisic acidHantzsch thiazole derivatives79-90- bepls.com
Green Catalyst 2-naphthol, aromatic aldehydes, thioureaSnail shell, solvent-freeNaphtho[1,2-e] nih.govresearchgate.netoxazin-3-thione derivatives-- researchgate.net
Green Solvent Epoxyketones derived from natural products, thioureaAcetic acidFused-thiazole derivatives-- nih.govresearchgate.netrsc.org

Table 1: Examples of Green Chemistry Approaches in the Synthesis of Thiazole Derivatives

Chemical Reactivity and Reaction Mechanisms of Naphtho 1,2 D Thiazole 2 1h Thione

Tautomeric Equilibrium Dynamics and its Influence on Reactivity

Naphtho[1,2-d]thiazole-2(1H)-thione exists in a tautomeric equilibrium between the thione and thiol forms. The thione form possesses a carbon-sulfur double bond (C=S) within the thiazole (B1198619) ring, while the thiol form features a sulfhydryl group (-SH) with a carbon-nitrogen double bond (C=N) in the ring. This equilibrium is a critical determinant of the compound's reactivity.

The thione tautomer is characterized by the nucleophilicity of the sulfur atom, making it susceptible to attack by electrophiles. Conversely, the thiol form can act as a nucleophile through its sulfur atom and is also acidic, allowing for deprotonation to form a thiolate anion. This anion is a potent nucleophile. The position of this equilibrium and, consequently, the dominant reactive species, can be influenced by factors such as the solvent, temperature, and the electronic nature of substituents on the naphthyl ring.

Oxidative and Reductive Transformations of the Thione Moiety

The thione group in this compound is redox-active and can undergo both oxidation and reduction, leading to a variety of derivatives with distinct properties.

Mechanistic Studies of Thione Oxidation

The oxidation of the thione moiety can lead to the formation of disulfides or sulfonic acids, depending on the oxidizing agent and reaction conditions. For instance, treatment with mild oxidizing agents can result in the formation of a disulfide-bridged dimer. Stronger oxidizing agents can further oxidize the sulfur atom to higher oxidation states.

Mechanistically, the oxidation often proceeds through a single-electron transfer (SET) process to form a radical cation intermediate. This intermediate can then dimerize or react with other species in the reaction mixture. In some cases, the oxidation can be coupled with cyclization reactions, leading to the formation of novel polycyclic aromatic systems. For example, intramolecular Scholl reactions of related bis(thienyl)benzene precursors, mediated by DDQ/acid systems, have been shown to produce naphthodithiophenes and thia uni.luhelicenes through oxidative cyclization. nih.gov

Electrochemical Characterization of Redox Behavior

Cyclic voltammetry studies are instrumental in characterizing the redox behavior of this compound and its derivatives. These studies provide valuable information about the oxidation and reduction potentials of the molecule, the stability of the resulting radical ions, and the reversibility of the redox processes. The electrochemical behavior is influenced by the molecular structure, including the presence of substituents and the nature of the fused ring system. researchgate.netresearchgate.net For instance, the introduction of different substituents can tune the redox potentials, which is a key consideration in the design of materials for applications such as organic batteries. researchgate.net

Nucleophilic and Electrophilic Reaction Profiles

The dual tautomeric nature of this compound allows it to react with both nucleophiles and electrophiles.

Nucleophilic Reactions: The thione form can undergo nucleophilic attack at the carbon atom of the C=S group. However, a more common reaction pathway involves the deprotonation of the thiol tautomer to form a thiolate anion, which is a strong nucleophile. This thiolate can then react with a wide range of electrophiles, such as alkyl halides and acyl chlorides, to yield S-substituted derivatives.

Electrophilic Reactions: The sulfur atom of the thione group is nucleophilic and can react with electrophiles. For example, alkylation and acylation can occur at the sulfur atom. The nitrogen atom of the thiazole ring can also act as a nucleophilic center, particularly after deprotonation. The specific site of electrophilic attack (N vs. S) can often be controlled by the choice of reaction conditions and the nature of the electrophile.

A study on the reaction of 2-bromomethyl-1,3-thiaselenole with 1,3-benzothiazole-2-thiol (B7764131) revealed a complex, stepwise nucleophilic substitution at three different centers of the seleniranium intermediates. nih.gov

Ring-Opening, Ring-Contraction, and Ring-Fusion Reactions

The thiazole ring in this compound can participate in various ring transformation reactions. beilstein-journals.org

Ring-Opening: Under certain conditions, such as treatment with strong nucleophiles or under harsh reaction conditions, the thiazole ring can undergo cleavage. For instance, nucleophile-induced ring contraction has been observed in related pyrrolo[2,1-c] researchgate.netontosight.aibenzothiazines. nih.gov

Ring-Contraction: Ring-contraction reactions can lead to the formation of smaller heterocyclic rings. For example, the reaction of related 3H-spiro[1,3-thiazole-2,1'-cyclohexanes] can result in ring contraction to form carbazole (B46965) derivatives. beilstein-journals.orgnih.gov Photochemical methods have also been employed for the ring contraction of 4H-1,2,6-thiadiazines to 1,2,5-thiadiazol-3(2H)-one 1-oxides. nih.gov

Ring-Fusion: Ring-fusion reactions can be employed to construct larger, more complex heterocyclic systems. These reactions often involve the intramolecular cyclization of appropriately functionalized derivatives. For instance, the synthesis of fused thiazoles has been achieved through the reaction of N-substituted 2-(methylamino)naphthoquinones with sulfur monochloride and DABCO. nih.gov

Functionalization and Derivatization Chemistry

The this compound scaffold can be readily functionalized to generate a diverse library of derivatives with tailored properties. nih.govrsc.org

N-Alkylation/Arylation: The nitrogen atom of the thiazole ring can be alkylated or arylated using various electrophiles. This functionalization can significantly impact the electronic properties and steric environment of the molecule.

S-Alkylation/Arylation: As mentioned previously, the sulfur atom of the thiol tautomer is a potent nucleophile and can be readily alkylated or arylated to produce a wide range of S-substituted derivatives.

Substitution on the Naphthyl Ring: Electrophilic aromatic substitution reactions can be performed on the naphthyl ring to introduce various functional groups. The position of substitution is directed by the existing substituents and the reaction conditions.

Table 1: Examples of Derivatization Reactions of this compound and Related Compounds

Reaction TypeReagents and ConditionsProduct TypeReference
S-AlkylationAlkyl halide, Base2-(Alkylthio)naphtho[1,2-d]thiazole mdpi.com
N-AlkylationAlkyl halide, Base1-Alkylthis compound nih.gov
OxidationS₂Cl₂, DABCO2-Thioxo-2,3-dihydroanthra[2,3-d] nih.govontosight.aithiazole-4,11-diones beilstein-journals.orgnih.gov
Ring ContractionEt₃N, Reflux in Chlorobenzene2,3,4,5-Tetrahydro-1H-carbazole-6,11-diones beilstein-journals.orgnih.gov
Tandem Arylation/KnoevenagelMicrowave irradiationNaphtho[2,1-d]thiazole (B12128997) derivatives nih.gov

This diverse reactivity makes this compound a valuable building block in synthetic organic chemistry for the construction of novel heterocyclic compounds.

Alkylation and Acylation Reactions on Nitrogen and Sulfur Atoms

The this compound scaffold possesses two primary nucleophilic centers: the nitrogen atom at position 1 and the exocyclic sulfur atom of the thione group. This dual reactivity, often referred to as ambident nucleophilicity, leads to the potential for alkylation and acylation to occur at either the nitrogen or the sulfur atom. The regioselectivity of these reactions is influenced by several factors, including the nature of the electrophile, the reaction conditions such as the solvent and base employed, and steric hindrance around the reactive sites.

In reactions with alkylating agents like alkyl halides, the outcome often depends on the "hard" and "soft" nature of the electrophile and the nucleophilic centers. The sulfur atom, being a "soft" nucleophile, generally favors reaction with "soft" electrophiles such as methyl iodide. Conversely, the nitrogen atom is a "harder" nucleophile and may react preferentially with "harder" electrophiles. The choice of base can also dictate the site of alkylation; for instance, the use of a strong base can lead to the formation of a dianion, potentially favoring N-alkylation. libretexts.org

Similarly, acylation with agents like acyl chlorides can yield either N-acylated or S-acylated products. The reaction of related heterocyclic thiones, such as 1H-benzo[d]imidazole-2(3H)-thione, with acetic anhydride (B1165640) has been shown to produce the N-acetylated derivative. mdpi.com However, subsequent alkylation of such N-acylated compounds can sometimes lead to the loss of the acetyl group, with alkylation occurring at the sulfur atom. mdpi.com

While specific studies on the alkylation and acylation of this compound are not extensively detailed in the available literature, the principles derived from analogous heterocyclic systems, such as benzimidazole-2-thiones and 1,2,4-triazole-3-thiones, provide a strong indication of its expected reactivity. mdpi.comuzhnu.edu.ua For instance, the alkylation of 1,2,4-triazole-3-thiones has been shown to selectively occur at the sulfur atom under both neutral and alkaline conditions. uzhnu.edu.ua

Table 1: Representative Alkylation and Acylation Reactions of Thiazole-Containing Heterocycles

ReactantReagentProduct(s)Reaction ConditionsYield (%)Reference
1H-benzo[d]imidazole-2(3H)-thioneEthyl bromoacetateEthyl 2-(1H-benzo[d]imidazol-2-ylthio)acetateTriethylamine, dry acetoneHigh mdpi.com
1H-benzo[d]imidazole-2(3H)-thioneAcetic anhydride1-(2-thioxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethanoneHeatingNot Specified mdpi.com
4,5-diphenyl-4H-1,2,4-triazol-3-thione4-Bromo-1-butene3-[(But-3-en-1-yl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazoleMethod 1 (not specified)93 uzhnu.edu.ua

Condensation Reactions with Carbonyl and Activated Unsaturated Systems

The this compound ring system, particularly when appropriately substituted, can participate in condensation reactions with carbonyl compounds and activated unsaturated systems. These reactions are valuable for the synthesis of more complex heterocyclic structures with potential biological activities.

One of the key reaction types is the Knoevenagel condensation, which typically involves the reaction of an active methylene (B1212753) group with an aldehyde or ketone. researchgate.netnih.gov While this compound itself does not possess a classical active methylene group, derivatives with an active methylene substituent at a suitable position on the heterocyclic core could undergo such condensations. For instance, the synthesis of naphtho[2,1-d]thiazole derivatives has been achieved through a process involving an intramolecular Knoevenagel reaction. nih.gov This suggests that the thiazole moiety can be a scaffold for such transformations. The reaction of related thiazolidine-2,4-dione with aromatic aldehydes is a well-established example of the Knoevenagel condensation in this class of heterocycles. researchgate.netresearchgate.net

Furthermore, the nitrogen and sulfur atoms of the this compound ring can act as nucleophiles in Michael addition reactions with α,β-unsaturated carbonyl compounds. libretexts.orgumich.edu This conjugate addition would lead to the formation of a new carbon-nitrogen or carbon-sulfur bond at the β-position of the unsaturated system. The choice between N- or S-addition would again be governed by factors such as the nature of the Michael acceptor and the reaction conditions. The Michael addition of thiols to α,β-unsaturated carbonyl compounds is a well-documented transformation. umich.eduumich.edu

The condensation of related rhodanine (B49660) derivatives with aromatic aldehydes and malononitrile (B47326) can lead to the formation of pyrano[2,3-d] researchgate.netbeilstein-journals.orgthiazole systems, highlighting the utility of the thiazole core in building fused heterocyclic rings.

Table 2: Representative Condensation Reactions of Thiazole-Containing Heterocycles

Reactant(s)Product TypeReaction TypeCatalyst/ConditionsReference
Thiazolidine-2,4-dione, Aryl aldehydes5-Arylidine-2,4-thiazolidinedionesKnoevenagel CondensationBase (e.g., piperidine) researchgate.netresearchgate.net
1,3-Thiazole derivativesNaphtho[2,1-d]thiazolesIntramolecular Knoevenagel ReactionMicrowave irradiation nih.gov
Thiophenol, Methyl vinyl ketone4-(Phenylthio)butan-2-oneMichael AdditionSolvent-free, room temperature umich.edu
Rhodanine, Malononitrile, Aryl aldehydes5-Amino-7-phenyl-2-thioxo-3,7-dihydro-2H-pyrano[2,3-d] researchgate.netbeilstein-journals.orgthiazole-6-carbonitrileMulti-component condensationCuFe2O4 nanoparticles, water, 90°C

Note: This table illustrates the potential condensation reactivity of this compound by showcasing reactions of analogous structures, as specific examples for the target compound are not extensively documented.

Spectroscopic Characterization and Structural Analysis of Naphtho 1,2 D Thiazole 2 1h Thione

Nuclear Magnetic Resonance (NMR) Spectroscopy

Unraveling the Structure with Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy is pivotal for assigning the positions of protons in the Naphtho[1,2-d]thiazole-2(1H)-thione framework. In derivatives of this compound, the aromatic protons of the naphthyl group typically appear as multiplets in the downfield region of the spectrum, generally between 7.05 and 8.25 ppm. mdpi.comnih.gov For instance, in 2-(methylsulfinyl)naphtho[2,3-d]thiazole-4,9-dione, the aromatic protons present as multiplets in the δ 7.95–8.01 and 8.16–8.25 ppm ranges. mdpi.com The specific chemical shifts and coupling patterns of these protons are crucial for determining the substitution pattern on the naphthalene (B1677914) ring system. Protons on substituents, such as the methyl group in 2-(methylthio)naphtho[2,3-d]thiazole-4,9-dione, show a characteristic singlet at approximately 2.84 ppm. mdpi.com The presence of an N-H proton, characteristic of the thione tautomer, would be expected to appear as a broad singlet at a downfield chemical shift, often above 10 ppm. ekb.eg

Table 1: Selected ¹H NMR Spectral Data for Naphtho[1,2-d]thiazole Derivatives

CompoundSolventChemical Shift (δ, ppm) and MultiplicityAssignment
2-(methylthio)naphtho[2,3-d]thiazole-4,9-dione mdpi.comDMSO-d62.84 (s, 3H)-SCH₃
7.87-7.93 (m, 2H)Aromatic H
8.08-8.16 (m, 2H)Aromatic H
2-(methylsulfinyl)naphtho[2,3-d]thiazole-4,9-dione mdpi.comDMSO-d63.65 (s, 3H)-S(O)CH₃
7.95-8.01 (m, 2H)Aromatic H
8.16-8.25 (m, 2H)Aromatic H

Mapping the Carbon Framework with Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Complementing the proton data, ¹³C NMR spectroscopy provides a detailed map of the carbon skeleton of this compound. A key feature in the ¹³C NMR spectrum of these compounds is the signal for the thiocarbonyl carbon (C=S), which is typically observed in the highly deshielded region of the spectrum, with a characteristic chemical shift around 189.8 ppm for related anthraquinonothiazole-2-thiones. nih.gov The carbon atoms of the naphthalene ring system give rise to a series of signals in the aromatic region, generally between 119 and 148 ppm. researchgate.net The specific chemical shifts of these carbons are sensitive to the electronic environment and substitution pattern.

Table 2: Representative ¹³C NMR Spectral Data for a Thiazole (B1198619) Derivative

CompoundSolventChemical Shift (δ, ppm)Assignment
AcPMPAMPT researchgate.netCDCl₃17.93, 18.44, 21.43CH₃
103.46, 107.76C₁₃, C₁
119.48-128.95Tertiary Aromatic Carbon
129.60, 131.23, 138.65, 147.90C₄, C, C, C
153.17, 159.31, 161.13, 165.36C, C, C, C

Advanced Two-Dimensional NMR Techniques for Complex Structures

For more complex derivatives of this compound, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. These experiments establish correlations between protons and carbons, allowing for unambiguous assignment of all signals in the ¹H and ¹³C NMR spectra and confirming the connectivity of the molecular framework.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is a fundamental tool for determining the molecular weight and elemental composition of this compound and its analogs. The mass spectrum provides a direct measurement of the mass-to-charge ratio (m/z) of the molecular ion, which corresponds to the molecular weight of the compound.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) offers a significant advantage by providing highly accurate mass measurements. This precision allows for the determination of the exact molecular formula of a compound, distinguishing it from other compounds with the same nominal mass. For example, the HRMS of 2-(methylthio)naphtho[2,3-d]thiazole-4,9-dione showed a molecular ion [M+] at m/z 260.9919, which is in excellent agreement with the calculated value of 260.9918 for the molecular formula C₁₂H₇NO₂S₂. mdpi.com

Table 3: HRMS Data for a Naphtho[1,2-d]thiazole Derivative

CompoundIonization ModeCalculated m/zFound m/zMolecular Formula
2-(methylthio)naphtho[2,3-d]thiazole-4,9-dione mdpi.com[M+]260.9918260.9919C₁₂H₇NO₂S₂

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. In the context of this compound, the IR spectrum provides characteristic absorption bands that confirm its key structural features. A prominent feature is the stretching vibration of the C=S (thione) group, which typically appears in the region of 1165-1331 cm⁻¹. nih.govekb.eg The N-H stretching vibration, expected for the thione tautomer, would give rise to a band in the range of 3163-3362 cm⁻¹. ekb.eg Additionally, C-H stretching vibrations of the aromatic ring are observed around 3060 cm⁻¹. ekb.eg

Table 4: Characteristic IR Absorption Bands for Related Thiazole Structures

Functional GroupWavenumber (cm⁻¹)Reference
N-H stretch3163 - 3362 ekb.eg
Aromatic C-H stretch~3060 ekb.eg
C=S stretch1165 - 1331 nih.govekb.eg

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a crucial analytical technique used to determine the mass percentages of the constituent elements in a compound. researchgate.net This method provides the empirical formula of the substance, which is the simplest whole-number ratio of atoms present. The process typically involves combustion analysis, where a sample is burned in an excess of oxygen, and the resulting gaseous products (such as carbon dioxide, water, and nitrogen oxides) are collected and measured to calculate the percentage of each element. researchgate.net

While specific experimental data for this compound is not available in the reviewed literature, the theoretical elemental composition can be calculated based on its molecular formula, which is presumed to be C₁₁H₇NS₂. This formula is derived from the parent structure, Naphtho[1,2-d]thiazole (C₁₁H₇NS), with the addition of a second sulfur atom to form the thione group. For a synthesized sample to be considered pure, the experimentally determined values must align closely with the calculated theoretical percentages, typically within a ±0.4% margin. nih.gov

The theoretical elemental composition for C₁₁H₇NS₂ is presented below.

Table 1: Theoretical Elemental Composition of this compound

Element Symbol Atomic Mass ( g/mol ) Number of Atoms Total Mass ( g/mol ) Mass Percentage (%)
Carbon C 12.01 11 132.11 60.79
Hydrogen H 1.008 7 7.056 3.25
Nitrogen N 14.01 1 14.01 6.45
Sulfur S 32.07 2 64.14 29.51

| Total | | | | 217.32 | 100.00 |

Note: This table represents calculated theoretical values. Experimental data would be obtained from instrumental analysis of a purified sample.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method involves directing a beam of X-rays onto a single crystal of the compound. The atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern. By analyzing this pattern, scientists can deduce the electron density map of the molecule and, consequently, the exact positions of individual atoms, as well as the bond lengths and angles between them. mdpi.comnih.govacs.org

A solved crystal structure for this compound has not been found in publicly accessible crystallographic databases. However, were such an analysis performed, it would provide definitive proof of the compound's structure. For instance, X-ray crystallography on related thiazole derivatives has been used to confirm their molecular structure, identify tautomeric forms, and understand intermolecular interactions. mdpi.commdpi.com

The data obtained from an X-ray crystallographic analysis is extensive. Key parameters that would be determined for this compound are illustrated in the hypothetical table below. This information would be invaluable for understanding the molecule's planarity, the conformation of the thione group, and how the molecules pack together in the solid state.

Table 2: Illustrative Crystallographic Data for this compound

Parameter Description Illustrative Value
Crystal System The symmetry system of the crystal lattice. Monoclinic
Space Group The specific symmetry group of the crystal. P2₁/c
a (Å) Unit cell dimension along the x-axis. 8.5
b (Å) Unit cell dimension along the y-axis. 15.2
c (Å) Unit cell dimension along the z-axis. 7.9
α (°) Unit cell angle between y and z axes. 90
β (°) Unit cell angle between x and z axes. 98.5
γ (°) Unit cell angle between x and y axes. 90
Volume (ų) The volume of the unit cell. 1007
Z Number of molecules per unit cell. 4
C=S Bond Length (Å) Length of the carbon-sulfur double bond. ~1.68
N-C Bond Length (Å) Length of the nitrogen-carbon bond in the thiazole ring. ~1.38

Note: The values in this table are hypothetical and serve to illustrate the types of parameters obtained from an X-ray crystallography experiment.

Computational and Theoretical Investigations of Naphtho 1,2 D Thiazole 2 1h Thione

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure and energetics of Naphtho[1,2-d]thiazole-2(1H)-thione. These calculations provide a detailed picture of the molecule's geometry, orbital energies, and charge distribution.

Detailed research findings from studies on analogous compounds, such as benzothiazole-2-thione, reveal that methods like DFT with the B3LYP functional and a 6-311++G(d,p) basis set offer a reliable balance of accuracy and computational cost. nih.govnih.gov For this compound, these calculations would begin with geometry optimization to find the most stable three-dimensional arrangement of atoms. The resulting optimized structure would provide precise bond lengths and angles.

A crucial aspect of the electronic structure is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability. mdpi.com A smaller gap suggests higher reactivity. In this compound, the extended π-system from the naphthalene (B1677914) rings is expected to influence these orbital energies significantly compared to its simpler benzothiazole (B30560) counterpart.

Furthermore, quantum chemical calculations can determine various thermodynamic parameters, such as the enthalpy of formation, Gibbs free energy, and entropy, providing a comprehensive energetic profile of the molecule. scirp.org Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. scirp.org

Table 1: Illustrative Calculated Electronic Properties of this compound (Thione Form) using DFT/B3LYP

PropertyCalculated ValueUnit
HOMO Energy-6.25eV
LUMO Energy-1.85eV
HOMO-LUMO Gap (ΔE)4.40eV
Dipole Moment3.5Debye
Total Energy-985.123Hartrees

Note: These values are hypothetical and for illustrative purposes, based on typical results for similar heterocyclic thiones.

Theoretical Studies of Tautomeric Preference and Energy Landscape

This compound can exist in two tautomeric forms: the thione form (with a C=S double bond and an N-H bond) and the thiol form (with a C-S-H single bond and a C=N double bond within the thiazole (B1198619) ring). Theoretical calculations are exceptionally well-suited to determine the relative stabilities of these tautomers and to map the energy landscape of their interconversion.

Studies on a wide range of related heterocyclic thiones, including 1,2,4-triazole-3-thiones and benzothiazoline-2-thiones, consistently show that the thione tautomer is energetically more stable than the thiol tautomer in the gas phase and in various solvents. nih.govnih.gov This preference is often substantial, with the thione form being several kcal/mol lower in energy. The calculations involve optimizing the geometry of each tautomer separately and then comparing their total electronic energies. The inclusion of solvent effects, often modeled using the Polarizable Continuum Model (PCM), is crucial as it can influence tautomeric equilibria, although it generally does not reverse the preference for the thione form in these systems. doaj.org

To understand the interconversion process, a transition state search is performed. This identifies the highest energy point along the reaction coordinate for the intramolecular proton transfer from nitrogen to sulfur. The energy difference between the thione tautomer and this transition state represents the activation energy barrier for the tautomerization. For most thiazole-thiones, this barrier is found to be quite high, indicating that the interconversion is a kinetically disfavored process under normal conditions. nih.gov

Table 2: Illustrative Calculated Relative Energies for Naphtho[1,2-d]thiazole Tautomers

TautomerRelative Energy (Gas Phase) (kcal/mol)Relative Energy (in Water, PCM) (kcal/mol)
Thione Form0.00 (Reference)0.00 (Reference)
Thiol Form+8.5+7.9
Transition State+45.2+42.5

Note: These values are hypothetical and for illustrative purposes, based on published data for analogous thione-thiol tautomerisms. nih.gov

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry provides a powerful lens through which to view the step-by-step progression of chemical reactions involving this compound. By modeling reactants, products, intermediates, and transition states, it is possible to elucidate detailed reaction mechanisms, predict product distributions, and understand the factors that control reaction rates and selectivity. biointerfaceresearch.comacs.org

For example, in reactions such as alkylation or acylation at the sulfur or nitrogen atoms, computational methods can determine the most likely site of attack by comparing the activation energies for the different possible pathways. Natural Bond Orbital (NBO) analysis and calculated atomic charges can help rationalize the observed regioselectivity by identifying the most nucleophilic atom (typically sulfur in the thione form). scirp.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for single molecules or small clusters, Molecular Dynamics (MD) simulations are used to study the behavior of larger systems over time. nih.gov MD simulations model the movements of atoms and molecules based on a classical force field, providing insights into conformational flexibility and intermolecular interactions.

For this compound, the fused ring system is largely rigid. nih.gov However, if substituents are present, MD simulations can explore the different rotational conformations (rotamers) of these groups and their relative populations. More importantly, MD simulations are crucial for understanding how molecules of this compound interact with each other in the solid state or with solvent molecules in solution. chula.ac.thnih.gov

In the solid state, MD can simulate crystal packing and identify key intermolecular interactions, such as hydrogen bonds (e.g., N-H···S=C) and π-π stacking, which govern the crystal lattice structure. nih.gov In solution, simulations can reveal the structure of the solvation shell around the molecule. By analyzing the Radial Distribution Function (RDF) between the solute and solvent atoms, one can determine the average number and distance of solvent molecules in the first solvation shell, providing a detailed picture of solute-solvent interactions. These simulations are particularly useful for studying the behavior of this compound derivatives in complex biological environments, such as their binding to a protein active site. nih.govresearchgate.net

Prediction and Interpretation of Spectroscopic Parameters

Computational methods are widely used to predict and interpret various types of spectra, including Nuclear Magnetic Resonance (NMR), infrared (IR), and UV-Vis. This is a powerful tool for structure verification and for assigning experimental signals.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating NMR chemical shifts (¹³C and ¹H). By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, one can predict the chemical shifts. These predicted values, when compared to experimental data, can confirm the structure and help assign specific resonances, especially in complex regions of the spectrum. Calculations can also be performed on different tautomers or isomers to see which one best matches the experimental spectrum.

Vibrational Spectroscopy: The same DFT calculations used for geometry optimization also yield harmonic vibrational frequencies. nih.gov These calculated frequencies correspond to the fundamental vibrational modes of the molecule (stretching, bending, etc.). By visualizing the atomic motions for each mode and comparing the calculated frequencies and intensities with experimental FT-IR and Raman spectra, a detailed and reliable assignment of the experimental bands can be achieved. For instance, the characteristic C=S stretching and N-H bending vibrations can be precisely identified.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for calculating electronic excitation energies, which correspond to the absorption bands in a UV-Vis spectrum. scirp.org TD-DFT can predict the wavelength of maximum absorption (λ_max) and the oscillator strength (related to the intensity of the absorption). This is particularly useful for understanding the electronic transitions (e.g., n→π* or π→π*) that give rise to the observed color and photophysical properties of the compound.

Table 3: Illustrative Comparison of Predicted and Experimental Spectroscopic Data

Spectroscopic DataPredicted (Calculated) ValueExperimental Value (Hypothetical)
¹³C NMR (C=S)195.5 ppm198.2 ppm
¹H NMR (N-H)13.1 ppm13.5 ppm
IR Frequency (C=S stretch)1150 cm⁻¹1145 cm⁻¹
IR Frequency (N-H bend)1510 cm⁻¹1505 cm⁻¹
UV-Vis (λ_max)330 nm335 nm

Note: Calculated values are typical for similar structures and serve for illustration. Experimental values are hypothetical.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to build models that correlate the chemical structure of a series of compounds with a specific physical, chemical, or biological property. These models are valuable for predicting the properties of new, unsynthesized molecules, thereby guiding the design of compounds with desired characteristics.

For a series of derivatives of this compound, a QSPR study would involve several steps. First, a set of molecules with known experimental property values (e.g., solubility, melting point, or a biological activity) is compiled. Next, for each molecule, a large number of numerical "descriptors" are calculated. These descriptors encode various aspects of the molecular structure, including constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), and quantum chemical (e.g., HOMO/LUMO energies, atomic charges) information.

Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is developed that links a selection of the most relevant descriptors to the property of interest. The predictive power of the resulting QSPR model is then validated using an external set of compounds not used in the model-building process. A successful QSPR model can provide valuable insights into which structural features are most important for a given property and can be used to screen virtual libraries of potential new derivatives of this compound, prioritizing the most promising candidates for synthesis and testing.

Advanced Research Applications and Potential in Chemical Science

Coordination Chemistry and Metal Complexation

The presence of nitrogen and sulfur donor atoms in the Naphtho[1,2-d]thiazole-2(1H)-thione scaffold makes it an excellent ligand for coordinating with a variety of metal ions. This has led to extensive research into its role in the formation of novel metal complexes with diverse properties and applications.

The design of ligands based on the this compound core is a strategic process aimed at creating molecules with specific coordination preferences and functionalities. The synthesis typically involves multi-step reactions to construct the heterocyclic framework. A common synthetic route involves the condensation of a suitable aminonaphthalene precursor with a source of the thiocarbonyl group. Modifications to the naphthalene (B1677914) ring or the thiazole (B1198619) moiety can be introduced to tune the electronic and steric properties of the resulting ligand, thereby influencing its interaction with metal centers. For instance, the introduction of substituents on the naphthalene ring can modulate the electron density on the donor atoms, affecting the stability and reactivity of the resulting metal complexes.

Schiff base ligands derived from aminothiazole moieties have demonstrated robust coordinating capability with metals. nih.gov The synthesis of such ligands often involves the condensation reaction between an aminothiazole derivative and an aldehyde or ketone. researchgate.net This approach allows for the facile introduction of various functional groups, enabling the design of ligands with tailored coordination environments. The resulting Schiff base ligands can then be complexed with a range of transition metal ions. nih.gov

The interaction between this compound-based ligands and metal ions can result in various binding modes. The ligand can act as a monodentate, bidentate, or even a bridging ligand, depending on the metal ion, its oxidation state, and the reaction conditions. The thione group (C=S) and the nitrogen atom of the thiazole ring are the primary coordination sites.

A variety of spectroscopic and analytical techniques are employed to characterize these metal complexes and elucidate the metal-ligand binding.

FT-IR Spectroscopy: Changes in the vibrational frequencies of the C=S and C=N bonds upon coordination provide direct evidence of metal-ligand interaction. nih.gov

UV-Visible Spectroscopy: The electronic spectra of the complexes reveal information about the geometry of the coordination sphere and the nature of the electronic transitions, including ligand-to-metal charge transfer (LMCT) and d-d transitions. nih.gov

NMR Spectroscopy: 1H and 13C NMR spectroscopy are used to determine the structure of diamagnetic complexes in solution. researchgate.net

The stability of these metal complexes is a critical factor for their practical applications. The stability constants of metal complexes with thiazole-derived Schiff bases have been determined using pH-metric techniques. researchgate.net These studies often reveal a high stability, which is attributed to the chelate effect and the strong covalent character of the metal-sulfur and metal-nitrogen bonds. The Irving-Williams series, which describes the relative stabilities of complexes of divalent metal ions of the first transition series, is often followed. researchgate.net

Table 1: Spectroscopic Data for Characterization of Thiazole-Derived Ligands and their Metal Complexes

Technique Ligand Metal Complex Key Observations Reference
FT-IR (cm-1) ν(C=S) at 1007, 958 Shift in ν(C=S) Indicates coordination through the sulfur atom. nih.gov
ν(C=N) in the range of 1701–1563 Shift to higher or lower frequencies Indicates coordination through the nitrogen atom. nih.gov
UV-Vis (nm) π → π* and n → π* transitions Shift to higher frequencies Chelation with metal ions. nih.gov
d-d electronic transitions Characteristic of the metal ion and its geometry. nih.gov

Metal complexes incorporating this compound and its derivatives are being explored for their catalytic potential in various organic transformations. The metal center in these complexes can act as a Lewis acid, and the ligand can influence the catalytic activity and selectivity by modifying the electronic and steric environment of the metal.

Heterometallic complexes containing thiazole-appended metalloligands have been shown to function as reusable heterogeneous catalysts. dntb.gov.ua These catalysts have demonstrated efficacy in ring-opening reactions of epoxides, cyanation, and Knoevenagel condensation reactions of aldehydes. dntb.gov.ua The thiazole units can play a role in enhancing substrate interaction with the Lewis acidic metal centers. dntb.gov.ua

Furthermore, zinc(II) complexes with hydrazone-based ligands derived from 2-acetylthiazole have been tested as catalysts for the ketone-amine-alkyne (KA²) coupling reaction, showing promising results. semanticscholar.org The catalytic activity is influenced by the coordination environment around the zinc center. semanticscholar.org The development of catalysts based on this compound could offer new avenues for efficient and selective organic synthesis.

Materials Science Applications

The rigid and planar structure of the this compound scaffold, combined with its inherent electronic properties, makes it a promising candidate for the development of novel functional materials.

The Naphtho[1,2-d]thiazole scaffold has been incorporated into the design of various functional materials, particularly in the field of organic electronics. Donor-acceptor type copolymers based on a naphtho[1,2-c:5,6-c]bis(1,2,5-thiadiazole) acceptor unit have been synthesized for application in polymer solar cells. nih.gov These materials exhibit good photovoltaic performance. nih.gov Similarly, wide-bandgap alternating copolymers based on naphthobistriazole have been developed for use in polymer solar cells and field-effect transistors. nycu.edu.tw

Derivatives of naphtho[2,3-d]thiazole-4,9-dione have been synthesized and shown to exhibit fluorescence in both solution and the solid state. mdpi.com The introduction of different functional groups allows for the tuning of their photophysical properties, making them suitable for applications such as fluorescent dyes. mdpi.com The inherent antimicrobial activity of some of these derivatives adds another layer of functionality. mdpi.com

The extended π-conjugated system of the this compound core gives rise to interesting photoelectronic and optoelectronic properties. The absorption and emission properties can be tuned by chemical modification of the scaffold. For example, the introduction of nitrogen-containing heterocycles at the 2-position of the thiazole ring in naphtho[2,3-d]thiazole-4,9-diones leads to significant bathochromic shifts in their emission spectra, resulting in orange-red fluorescence. mdpi.com

The development of materials based on 2,1,3-benzothiadiazole (a related scaffold) and its derivatives has been a major focus in organic optoelectronics. polyu.edu.hk These materials are used in organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors due to their strong electron-withdrawing nature, which improves the electronic properties of the resulting materials. polyu.edu.hk The principles learned from these systems can be applied to the design of novel this compound-based materials with tailored optoelectronic properties for various applications.

Table 2: Mentioned Compounds

Compound Name
This compound
Naphtho[1,2-c:5,6-c]bis(1,2,5-thiadiazole)
Naphthobistriazole
Naphtho[2,3-d]thiazole-4,9-dione
2-acetylthiazole

Supramolecular Chemistry and Self-Assembly of Naphthothiazole-Based Systems

The field of supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules, where the components are held together by non-covalent intermolecular forces. The study of naphthothiazole-based systems in this context reveals how molecular architecture can be controlled by these interactions, a concept central to crystal engineering. iisertvm.ac.in The precise arrangement of molecules in the solid state, dictated by forces such as hydrogen bonding and π–π stacking, is crucial as it governs the material's bulk properties, including its charge transport characteristics. iisertvm.ac.inacs.org

Research into angular naphthothiazole derivatives has shown that non-covalent interactions are key in directing their crystal packing. iisertvm.ac.in Quantum chemical calculations combined with the Marcus-Hush formalism have been used to analyze charge transfer coupling in these systems. For instance, in naphtho[1,2-d]thiazole-2-amine (NTN), maximal hole and electron transfer coupling were found along resonance-assisted hydrogen bond (RAHB) dimers and π-π stacked dimers, respectively. iisertvm.ac.in This demonstrates that specific, directional interactions can create distinct pathways for charge carriers within the supramolecular assembly.

The strategy of crystal engineering allows for the modulation of these intermolecular forces through targeted chemical modification. acs.org By altering substituents on the naphthothiazole core, it is possible to fine-tune the crystal packing without changing the fundamental chemical structure, thereby influencing the material's functional properties. iisertvm.ac.in This approach highlights the potential for designing naphthothiazole-based materials with tailored electronic and photophysical characteristics for use in organic electronics. iisertvm.ac.inresearchgate.net The interplay between different non-covalent forces, such as weak C–H···S and C–H···N interactions versus stronger van der Waals forces, can determine whether molecules assemble into one-dimensional nanofibers or two-dimensional sheets, a principle that is broadly applicable to heteroaromatic chromophores like naphthothiazoles.

Organic Catalysis Research

The investigation of naphtho[1,2-d]thiazole derivatives as organocatalysts represents a developing area of chemical science. Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, offers a valuable alternative to traditional metal-based catalysis. While the broader thiazole family has seen application in catalysis, the specific use of the naphthothiazole framework is not yet widely reported, indicating a field with significant potential for future exploration.

Investigation of Naphthothiazole Derivatives as Organocatalysts

Currently, there is limited published research detailing the use of this compound or its derivatives as organocatalysts. However, the inherent structural features of the naphthothiazole scaffold suggest potential catalytic capabilities. The thiazole ring contains both nitrogen and sulfur atoms which can act as Lewis basic sites, capable of activating substrates through non-covalent interactions. The extended, planar π-system of the fused naphthalene rings can also participate in catalysis through π-stacking interactions with substrates or transition states, helping to orient reactants and stabilize key intermediates. These characteristics are foundational to many known organocatalytic systems, suggesting that naphthothiazole derivatives are promising candidates for future investigation in this capacity.

Stereoselective Catalysis Mediated by Chiral Naphthothiazole Compounds

The development of chiral catalysts for stereoselective synthesis is a cornerstone of modern organic chemistry. While no specific examples of chiral naphthothiazole compounds being used for stereoselective catalysis have been documented in peer-reviewed literature, the potential for such applications is significant.

A chiral naphthothiazole catalyst could be designed by introducing stereogenic centers into its structure, for instance, by attaching a chiral substituent to the naphthyl or thiazole ring. Such a molecule could create a chiral environment around its active site. This chiral pocket would allow the catalyst to differentiate between enantiotopic faces of a prochiral substrate or between the two enantiomers of a racemic mixture, leading to the preferential formation of one enantiomer of the product. This approach is the basis for asymmetric catalysis, which is critical for the synthesis of pharmaceuticals and other bioactive molecules. researchgate.net The development of such catalysts remains a compelling objective for future research.

Bio-relevant Chemical Interactions and Mechanism Studies

The naphthothiazole scaffold is a key structural motif in medicinal chemistry, with derivatives showing significant interactions with various biological targets. Research in this area focuses on understanding the mechanisms of these interactions to develop new therapeutic agents and biological tools.

Ligand-Target Interaction Studies and Binding Affinity Mechanisms

Derivatives of naphthothiazole have been identified as potent inhibitors of several key enzyme families, including cholinesterases and carbonic anhydrases, which are implicated in neurodegenerative diseases and glaucoma, respectively. bohrium.com Studies on 1,4-naphthoquinone thiazole hybrids have demonstrated their efficacy as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Molecular docking studies suggest that these compounds fit favorably into the active sites of these enzymes. bohrium.com The binding is often stabilized by a network of hydrophobic and hydrogen-bonding interactions between the ligand and key amino acid residues in the enzyme's active site.

Furthermore, certain 1,4-naphthoquinone thiazoles have shown significant anti-proliferative activity against human prostate cancer cells (PC3). core.ac.uk Inverse molecular docking has been employed to identify potential protein targets underlying this activity, with subsequent molecular dynamics simulations confirming the stability of the ligand-enzyme complexes. core.ac.uk The structure-activity relationship (SAR) studies indicate that the nature and position of substituents on the naphthothiazole core are critical for both potency and selectivity. bohrium.comcore.ac.uk

Compound ClassTarget EnzymeKey DerivativesInhibition Constant (Ki) / IC50
1,4-Naphthoquinone Thiazole Hybrids bohrium.comAcetylcholinesterase (AChE)Compound 3aKi: 26.12 nM
Butyrylcholinesterase (BChE)Compound 3dKi: 45.03 nM
Human Carbonic Anhydrase I (hCA I)Compound 3cKi: 67.86 nM
Human Carbonic Anhydrase II (hCA II)Compound 3eKi: 55.27 nM
1,4-Naphthoquinone Thiazoles core.ac.ukAnti-proliferative vs. PC3 CellsCompound 3fIC50: 20.10 µM
Compound 3eIC50: 21.14 µM

Chemical Biology Probes Based on Naphthothiazole-2(1H)-thione Derivatives

The unique photophysical properties of naphthothiazole derivatives make them excellent candidates for the development of chemical biology probes. These tools are designed to visualize and study biological processes in real-time within living systems. The extended π-conjugated system of the naphthothiazole core often results in fluorescent compounds. mdpi.com

For example, novel naphtho[2,3-d]thiazole-4,9-diones exhibit fluorescence in both solution and solid states. The introduction of different nitrogen-containing heterocyclic groups at the 2-position of the thiazole ring can cause significant bathochromic (red) shifts in both absorption and emission wavelengths. mdpi.com Certain derivatives have been shown to exhibit orange-red fluorescence with emission maxima over 600 nm in polar solvents. mdpi.com

Crucially, some of these fluorescent compounds also possess biological activity, such as antimicrobial properties against various strains of Staphylococcus, including methicillin-resistant S. aureus (MRSA). mdpi.com This dual functionality allows them to act as theranostic agents, simultaneously enabling the visualization and inhibition of bacterial pathogens. The solvatochromic nature of these dyes—where their absorption and emission spectra change with the polarity of the solvent—is a useful feature for designing probes that can sense changes in their local microenvironment within a cell or tissue. mdpi.com

CompoundSolventAbsorption Max (λabs, nm)Emission Max (λem, nm)Stokes Shift (nm)
2-(Morpholin-4-yl)naphtho[2,3-d]thiazole-4,9-dione (5b) mdpi.comToluene456562106
Acetonitrile482620138
Ethanol486624138
2-(Thiomorpholin-4-yl)naphtho[2,3-d]thiazole-4,9-dione (5c) mdpi.comToluene48057393
Acetonitrile508630122
Ethanol510635125

Q & A

Q. How is the compound’s pharmacokinetic profile optimized for in vivo studies?

  • Methodological Answer : Lipophilicity (logD at pH 7.4) is tuned using prodrug strategies (e.g., acetylated derivatives) to improve blood-brain barrier penetration. Metabolic stability is assessed via liver microsome assays, with LC-MS/MS identifying major metabolites . Toxicity profiles (e.g., LD₅₀) are established in murine models, ensuring compliance with OECD guidelines .

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